molecular formula C17H19N5O B12241809 1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine

1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine

Cat. No.: B12241809
M. Wt: 309.4 g/mol
InChI Key: VANZKRXLJHNLFD-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methoxyphenyl group, a pyrazolo[1,5-a]pyrimidine moiety, and a piperazine ring. The integration of these functional groups endows the compound with a range of biological activities, making it a valuable subject for scientific research.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 1-(2-methoxyphenyl)piperazine with pyrazolo[1,5-a]pyrimidine derivatives. The reaction is often catalyzed by a Lewis acid such as Ytterbium triflate in a solvent like acetonitrile under reflux conditions . The key intermediate formed in this reaction is then subjected to further functionalization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition disrupts the cell cycle, leading to cell death in rapidly proliferating cells, such as cancer cells. Additionally, the compound can modulate receptor activity, influencing signal transduction pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of biological activities and research applications.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H19N5O/c1-23-15-5-3-2-4-14(15)20-10-12-21(13-11-20)16-7-9-22-17(19-16)6-8-18-22/h2-9H,10-13H2,1H3

InChI Key

VANZKRXLJHNLFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=CC=NN4C=C3

Origin of Product

United States

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